molecular formula C20H24N4O2 B12768799 (E)-8-(2,5-Dimethylstyryl)-1,3-diethyl-7-methylxanthine CAS No. 155271-27-5

(E)-8-(2,5-Dimethylstyryl)-1,3-diethyl-7-methylxanthine

Cat. No.: B12768799
CAS No.: 155271-27-5
M. Wt: 352.4 g/mol
InChI Key: NHYDMTSWVYYMOZ-ZHACJKMWSA-N
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Description

(E)-8-(2,5-Dimethylstyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by its unique structure, which includes a styryl group attached to the xanthine core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2,5-Dimethylstyryl)-1,3-diethyl-7-methylxanthine typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available xanthine derivatives.

    Styryl Group Introduction: The styryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.

    Alkylation: The xanthine core is then alkylated using ethyl halides under basic conditions to introduce the diethyl and methyl groups.

    Purification: The final product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2,5-Dimethylstyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the xanthine core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced xanthine derivatives.

    Substitution: Formation of substituted xanthine compounds with various functional groups.

Scientific Research Applications

(E)-8-(2,5-Dimethylstyryl)-1,3-diethyl-7-methylxanthine has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-8-(2,5-Dimethylstyryl)-1,3-diethyl-7-methylxanthine involves its interaction with various molecular targets, including:

    Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased neurotransmitter release and stimulation of the central nervous system.

    Enzyme Inhibition: It inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced cellular signaling.

    Pathways Involved: The compound affects pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa, with mild stimulant effects.

Uniqueness

(E)-8-(2,5-Dimethylstyryl)-1,3-diethyl-7-methylxanthine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its styryl group and specific alkyl substitutions make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

CAS No.

155271-27-5

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

8-[(E)-2-(2,5-dimethylphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C20H24N4O2/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(5)16(21-18)11-10-15-12-13(3)8-9-14(15)4/h8-12H,6-7H2,1-5H3/b11-10+

InChI Key

NHYDMTSWVYYMOZ-ZHACJKMWSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C=CC(=C3)C)C)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C=CC(=C3)C)C)C

Origin of Product

United States

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